molecular formula C10H16O2 B8657331 Ethyl 1-ethylcyclopent-3-enecarboxylate

Ethyl 1-ethylcyclopent-3-enecarboxylate

Cat. No. B8657331
M. Wt: 168.23 g/mol
InChI Key: JGVCHZPFUDLZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethylcyclopent-3-enecarboxylate is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-ethylcyclopent-3-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-ethylcyclopent-3-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 1-ethylcyclopent-3-ene-1-carboxylate

InChI

InChI=1S/C10H16O2/c1-3-10(7-5-6-8-10)9(11)12-4-2/h5-6H,3-4,7-8H2,1-2H3

InChI Key

JGVCHZPFUDLZEN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC=CC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (10 mL, 72 mmol) in anhydrous THF (50 mL) was added n-butyl lithium (29 mL, 72 mmol, 2.5 M solution in hexane) over 20 min at −78° C. The mixture was stirred at 0° C. under nitrogen for 1 h. The freshly prepared lithium diisopropylamide was added to a mixture of ethyl cyclopent-3-enecarboxylate (6.7 g, 47.9 mmol) in anhydrous THF (50 mL) over 20 minutes at −78° C. After another 1 hour at this temperature, iodoethane (11.2 g, 72 mmol) was added over 20 min. Then the mixture was stirred at room temperature for 2 h and quenched with saturated aqueous ammonium chloride solution. The aqueous layer was extracted with ether (3×100 mL). The combined organic layers were washed with diluted hydrochloric acid (1 N), then washed with brine, dried over anhydrous sodium sulfate and filtered. Concentration gave the titled compound (7 g crude) which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ ppm 5.60 (s, 2H), 4.21-4.12 (m, 2H), 2.92-2.84 (m, 2H), 2.31-2.25 (m, 2H), 1.75-1.67 (m, 2H), 1.29-1.24 (m, 3H), 0.88-0.82 (m, 3H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.2 g
Type
reactant
Reaction Step Three

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